1-Butene, 4-[(2-ethoxypropyl)thio]-
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Overview
Description
1-Butene, 4-[(2-ethoxypropyl)thio]-: is an organic compound with the molecular formula C9H18OS. It contains a butene backbone with an ethoxypropylthio substituent. This compound is characterized by its unique structure, which includes a double bond, an ether group, and a sulfide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butene, 4-[(2-ethoxypropyl)thio]- typically involves the reaction of 1-butene with 2-ethoxypropylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the thiol group to the butene backbone. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1-Butene, 4-[(2-ethoxypropyl)thio]- may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions: 1-Butene, 4-[(2-ethoxypropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.
Substitution: The ether and sulfide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-Butene, 4-[(2-ethoxypropyl)thio]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of sulfide and ether groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, 1-Butene, 4-[(2-ethoxypropyl)thio]- can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of 1-Butene, 4-[(2-ethoxypropyl)thio]- involves its interaction with molecular targets through its functional groups. The double bond, ether, and sulfide groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Butene, 4-[(2-methoxypropyl)thio]-: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butene, 4-[(2-ethoxyethyl)thio]-: Similar structure but with an ethoxyethyl group instead of an ethoxypropyl group.
Uniqueness: The presence of both ether and sulfide groups in the same molecule allows for diverse chemical transformations and interactions .
Properties
CAS No. |
62162-02-1 |
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Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
4-(2-ethoxypropylsulfanyl)but-1-ene |
InChI |
InChI=1S/C9H18OS/c1-4-6-7-11-8-9(3)10-5-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
DYOXYXHFWKWBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CSCCC=C |
Origin of Product |
United States |
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